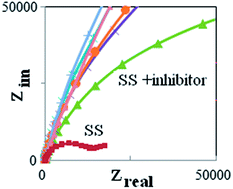Electrochemical and DFT study on the inhibition of 316L stainless steel corrosion in acidic medium by 1-(4-nitrophenyl)-5-amino-1H-tetrazole
RSC Advances Pub Date: 2014-04-15 DOI: 10.1039/C4RA01029A
Abstract
1-(4-nitrophenyl)-5-amino-1H-tetrazole was synthesized and its inhibiting action on the corrosion of 316L stainless steel (SS) in sulfuric acid was investigated by means of potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). In the potentiodynamic polarization measurements the values of βc had small changes with increasing inhibitor concentration, which indicated that the 1-(4-nitrophenyl)-5-amino-1H-tetrazole was adsorbed on the metal surface and the addition of the inhibitor hindered the acid attack on the SS electrode. The shift in the anodic Tafel slope βa might be attributed to the modification of the anodic dissolution process due to the inhibitor module adsorption on the active sites. The results of the investigation show that the newly synthesized compound shows excellent inhibition efficiencies against the corrosion of SS in acidic solution. The adsorption of 1-(4-nitrophenyl)-5-amino-1H-tetrazole onto the SS surface followed the Langmuir adsorption model with the free energy of adsorption ΔG0ads of −9.44 kJ mol−1. Quantum chemical calculations were employed to give further insight into the mechanism of inhibition action of 1-(4-nitrophenyl)-5-amino-1H-tetrazole.

Recommended Literature
- [1] C–H oxidation by hydroxo manganese(v) porphyrins: a DFT study†
- [2] Cancer-Related Mutations Alter RNA-Driven Functional Cross-Talk Underlying Premature-Messenger RNA Recognition by Splicing Factor SF3b
- [3] Blue upconversion emission of Cu2+ ions sensitized by Yb3+-trimers in CaF2
- [4] Base catalyzed synthesis of bicyclo[3.2.1]octane scaffolds†
- [5] Capture and identification of coke precursors to elucidate the deactivation route of the methanol-to-olefin process over H-SAPO-34†
- [6] Bulky arene-bridged bis(amide) and bis(amidinate) complexes of germanium(ii) and tin(ii)†
- [7] Atomic layer deposition of metal oxides for efficient perovskite single-junction and perovskite/silicon tandem solar cells†
- [8] Behaviour of binary mixtures of an alkyl methanoate+an n-alkane. New experimental values and an interpretation using the UNIFAC model
- [9] Carbon coating may expedite the fracture of carbon-coated silicon core–shell nanoparticles during lithiation†
- [10] Challenges and approaches towards upscaling the assembly of hybrid perovskite solar cells

Journal Name:RSC Advances
research_products
-
CAS no.: 92584-63-9









